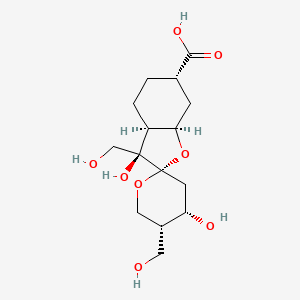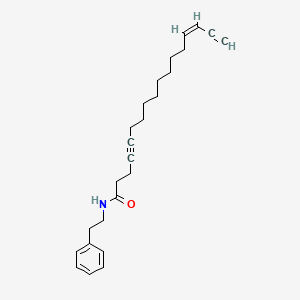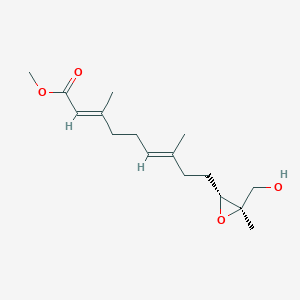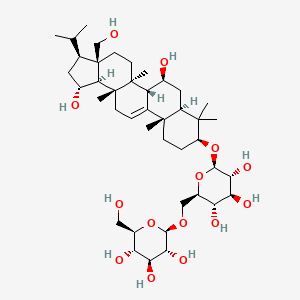
Rubiarboside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubiarboside G is a natural product found in Rubia yunnanensis with data available.
Wissenschaftliche Forschungsanwendungen
Triterpenoids from Rubia yunnanensis
Rubiarboside G was identified as one of the compounds isolated from the roots of Rubia yunnanensis. This study elucidates the structure of this compound and other compounds and investigates their antiplatelet aggregation activities (Liou & Wu, 2002).
Medicinal Plants in the Mediterranean Area
While this study does not directly address this compound, it provides context for the traditional use and medicinal applications of plants within the Rubiaceae family, which includes the genus Rubia (González-Tejero et al., 2008).
Gardenia jasminoides and Its Constituents
Gardenia jasminoides, belonging to the same family as Rubia, has been studied for its pharmacological activities such as antithrombotic activities. This may provide indirect insights into the potential applications of this compound (Zhang et al., 2013).
Quality Control of Gardeniae Fructus
This study discusses the major active constituents in Gardeniae Fructus, a plant from the Rubiaceae family, and may offer insights into the broader applications of compounds like this compound in quality control and pharmacological actions (Wu et al., 2014).
Hepatoprotective and Cholestasis Studies
Studies on geniposidic acid, a compound from a related species, highlight potential hepatoprotective effects and could inform the possible applications of this compound in similar contexts (Chen et al., 2016).
Wound Healing in Diabetic Rats
Research on geniposide's anti-inflammatory action and its role in promoting wound healing in diabetic rats could suggest similar therapeutic applications for this compound (Chen et al., 2022).
Eigenschaften
Molekularformel |
C42H70O14 |
|---|---|
Molekulargewicht |
799 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-19(2)21-14-23(46)35-41(7)11-8-20-28(40(41,6)12-13-42(21,35)18-44)22(45)15-26-38(3,4)27(9-10-39(20,26)5)56-37-34(52)32(50)30(48)25(55-37)17-53-36-33(51)31(49)29(47)24(16-43)54-36/h8,19,21-37,43-52H,9-18H2,1-7H3/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,39+,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
AASNWSYGBVDYSL-REZAIECBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
Kanonische SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
Synonyme |
rubiarboside G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



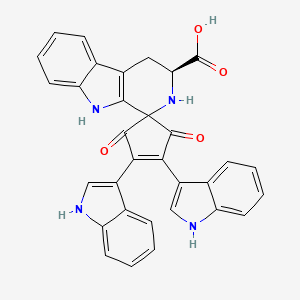
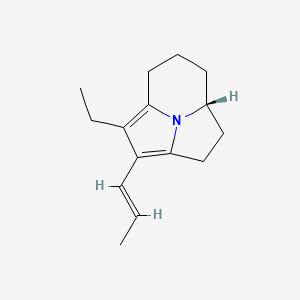
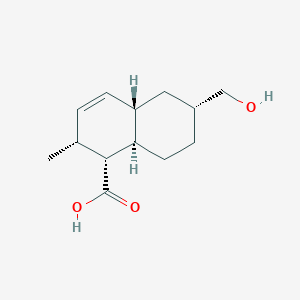

![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
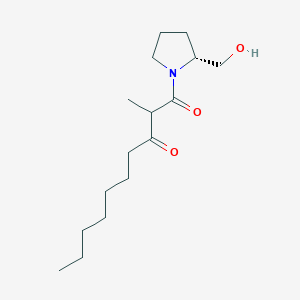
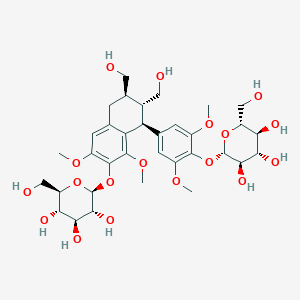
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
